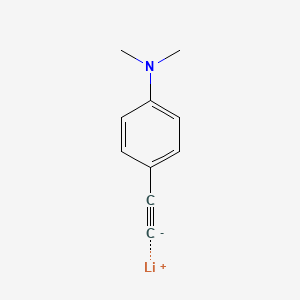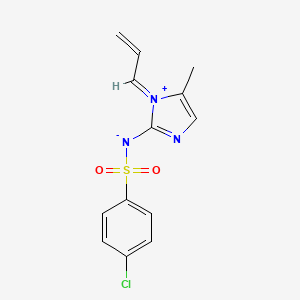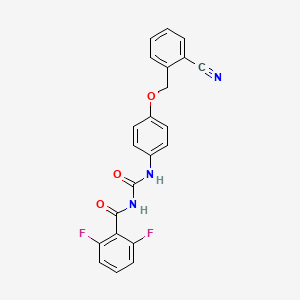![molecular formula C20H20Br2O4 B14470328 4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) CAS No. 65693-91-6](/img/structure/B14470328.png)
4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) is an organic compound characterized by the presence of two bromobenzaldehyde groups connected via a hexane-1,6-diylbis(oxy) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) typically involves the reaction of 3-bromobenzaldehyde with 1,6-dibromohexane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by the aldehyde groups. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzoic acid)
Reduction: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzyl alcohol)
Substitution: 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-substituted-benzaldehyde)
Wissenschaftliche Forschungsanwendungen
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
- 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
- 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzamide
Uniqueness
4,4’-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde) is unique due to the presence of bromine atoms and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65693-91-6 |
|---|---|
Molekularformel |
C20H20Br2O4 |
Molekulargewicht |
484.2 g/mol |
IUPAC-Name |
3-bromo-4-[6-(2-bromo-4-formylphenoxy)hexoxy]benzaldehyde |
InChI |
InChI=1S/C20H20Br2O4/c21-17-11-15(13-23)5-7-19(17)25-9-3-1-2-4-10-26-20-8-6-16(14-24)12-18(20)22/h5-8,11-14H,1-4,9-10H2 |
InChI-Schlüssel |
CIAXFYHSYPKNKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)Br)OCCCCCCOC2=C(C=C(C=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


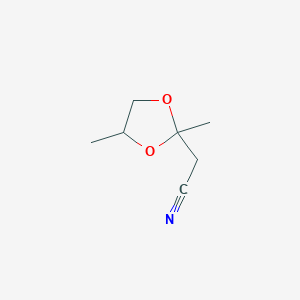
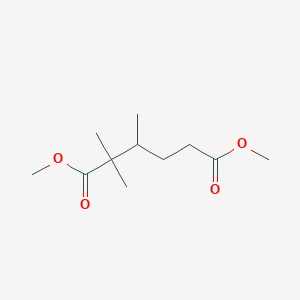


![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
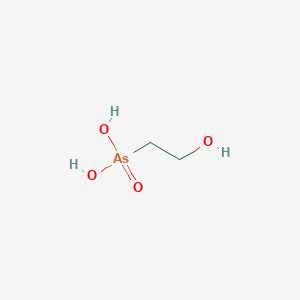
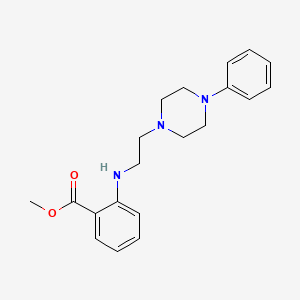


![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
